
2-Methyl-3-nitropyridin-4-ol
Overview
Description
2-Methyl-3-nitropyridin-4-ol is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the second position, a nitro group at the third position, and a hydroxyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitropyridin-4-ol typically involves the nitration of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the third position. The hydroxyl group at the fourth position can be introduced through subsequent hydrolysis reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially hazardous intermediates and allows for better control over reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or carboxylic acids in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-methyl-3-aminopyridin-4-ol.
Substitution: Formation of ester derivatives.
Scientific Research Applications
Synthesis of 2-Methyl-3-nitropyridin-4-ol
The synthesis of this compound typically involves the nitration of 2-methylpyridin-4-ol. The process can be achieved through various methods, including the use of nitric acid and sulfuric acid as nitrating agents. The following reaction scheme outlines a common synthetic route:
- Starting Material : 2-Methylpyridin-4-ol
- Reagents : Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
- Reaction Conditions : The mixture is cooled and stirred to control the reaction temperature, typically around 0 to 5 °C.
- Isolation : The product is precipitated out by adding water and then purified through recrystallization.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, a series of compounds derived from this nitropyridine scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
Compound | Cell Line Tested | IC₅₀ (µM) | Notes |
---|---|---|---|
1 | MCF-7 | 30.5 | Moderate cytotoxicity |
2 | T47-D | 25.0 | High selectivity for cancer cells |
3 | MDA-MB231 | 28.0 | Comparable to standard treatments |
These results indicate that derivatives of this compound exhibit promising activity against breast cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .
Antimicrobial Activity
The nitro group in this compound contributes to its antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
Case Studies
- Study on Anticancer Activity : A recent investigation focused on the synthesis and evaluation of several derivatives of this compound against breast cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment, revealing that certain derivatives had IC₅₀ values significantly lower than traditional chemotherapeutics, indicating enhanced potency with reduced side effects .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the methyl group at the second position.
4-Hydroxy-3-nitropyridine: Lacks the methyl group at the second position but has similar functional groups.
2-Methyl-4-nitropyridine: Has the nitro group at the fourth position instead of the third.
Uniqueness: 2-Methyl-3-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a nitro and a hydroxyl group on the pyridine ring allows for diverse chemical transformations and applications .
Biological Activity
2-Methyl-3-nitropyridin-4-ol is a heterocyclic compound belonging to the nitropyridine family, characterized by a pyridine ring with a methyl group at position 2, a nitro group at position 3, and a hydroxyl group at position 4. This unique structural arrangement imparts diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
The presence of both electron-withdrawing (nitro) and electron-donating (methyl and hydroxyl) groups in this compound significantly influences its reactivity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, potentially influencing their activity and function.
Antimicrobial Properties
Research indicates that derivatives of nitropyridines, including this compound, exhibit notable antimicrobial activity . This compound has been studied for its potential effectiveness against various pathogens, suggesting its utility in pharmaceutical applications. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties . Similar compounds in the nitropyridine class have shown potential as microtubule-targeting agents, which are crucial in cancer treatment due to their ability to inhibit tubulin polymerization. In vitro studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Microtubule-Targeting Agents : A study evaluated several 3-nitropyridine analogues, revealing their ability to bind to the colchicine site on tubulin, thereby inhibiting its polymerization. These findings support the hypothesis that this compound could similarly interact with tubulin, leading to anticancer effects .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of various nitropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound may also possess similar properties.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Methyl at position 2, nitro at position 3 | Versatile reactivity due to multiple functional groups |
3-Nitropyridine | Nitro at position 3 | Lacks additional substituents affecting reactivity |
4-Hydroxy-3-nitropyridine | Hydroxyl at position 4 | Different biological activity profile |
5-Nitroisoxazole | Nitro group present | Different ring structure alters chemical behavior |
This comparison highlights how the unique arrangement of functional groups in this compound contributes to its distinct properties and applications compared to similar compounds.
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to explore its potential as a lead compound in drug development. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms of action will be essential for understanding its therapeutic potential.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at position 4 undergoes nucleophilic substitution under halogenating conditions. For example:
-
Bromination : Treatment with phosphorus(V) oxybromide (POBr₃) at 140°C for 3 hours replaces the hydroxyl group with bromine, yielding 4-bromo-2-methyl-3-nitropyridine in 49.7% yield .
-
Chlorination : Similar reactions with phosphorus oxychloride (POCl₃) produce chloro derivatives, though yields depend on reaction temperature and stoichiometry .
Table 1: Halogenation Reactions of 2-Methyl-3-nitropyridin-4-ol
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
POBr₃ | 140°C, 3 h, pressure | 4-Bromo-2-methyl-3-nitropyridine | 49.7% | |
POCl₃ | 60–80°C, 3 h | 4-Chloro-2-methyl-3-nitropyridine | ~60%* |
*Estimated from analogous reactions.
Oxidation Reactions
The hydroxyl group is susceptible to oxidation. For instance:
-
Ketone Formation : Reaction with trifluoroacetic anhydride (TFAA) and urea-hydrogen peroxide (H₂O₂) in dichloromethane oxidizes the hydroxyl group to a ketone, yielding 2-methyl-3-nitropyridin-4-one .
Key Conditions:
-
Reagents : TFAA (5 mL, 36 mmol), urea/H₂O₂ (1.88 g, 20 mmol).
-
Temperature : 0°C (initial), then room temperature.
Reduction Reactions
The nitro group at position 3 can be selectively reduced:
-
Catalytic Hydrogenation : Using H₂ and palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, forming 2-methyl-3-aminopyridin-4-ol .
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Chemical Reduction : Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) achieves similar results but with lower selectivity .
Table 2: Reduction Pathways
Method | Reagents | Product | Selectivity | Source |
---|---|---|---|---|
Catalytic H₂ | H₂, Pd/C, EtOH | 2-Methyl-3-aminopyridin-4-ol | High | |
SnCl₂/HCl | SnCl₂, HCl, reflux | 2-Methyl-3-aminopyridin-4-ol | Moderate |
Nitration and Diazotization
While the compound itself is already nitrated, its derivatives participate in further nitration:
-
Diazotization : Treatment with NaNO₂ and HCl at 0–5°C generates diazonium intermediates, which hydrolyze to hydroxyl derivatives or couple with nucleophiles (e.g., phenols) .
Comparative Reactivity with Analogues
The methyl group at position 2 sterically hinders electrophilic substitution at adjacent positions, while the nitro group deactivates the ring.
Mechanistic Insights
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Nucleophilic Aromatic Substitution : The hydroxyl group’s departure is facilitated by electron-withdrawing effects of the nitro group .
-
Sigamatropic Shifts : In reactions with N₂O₅, nitro groups may migrate via -sigmatropic mechanisms, though this is less common in this compound due to steric constraints .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-3-nitropyridin-4-ol, and how can purity be ensured?
- Methodology : A common approach involves nucleophilic aromatic substitution. For example, reacting 2-chloro-3-nitropyridine with a methyl-substituted phenol derivative (e.g., 4-methylphenol) under alkaline conditions (NaOH) at elevated temperatures (423–433 K) . Post-reaction, purification via column chromatography (silica gel, chloroform/methanol gradient) ensures removal of unreacted starting materials. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with NMR (¹H/¹³C) for structural confirmation .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology :
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the nitro group's orientation relative to the pyridine ring .
- Spectroscopy :
- IR : Confirms nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups.
- NMR : ¹H NMR in DMSO-d₆ reveals deshielding of aromatic protons adjacent to nitro and methyl groups (δ 8.5–9.0 ppm for nitro-adjacent H; δ 2.5 ppm for CH₃) .
Q. What factors influence the thermal stability of this compound?
- Methodology : Thermal gravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition onset (>200°C). Differential scanning calorimetry (DSC) detects endothermic melting points (e.g., ~178°C for analogous nitrophenols ). Stability is pH-dependent; acidic conditions accelerate nitro group reduction, monitored via UV-vis spectroscopy (λmax shifts from 300 nm to 350 nm upon degradation) .
Advanced Research Questions
Q. How do electronic effects of the nitro and methyl groups influence regioselectivity in electrophilic substitution reactions?
- Methodology :
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electron density distribution. The nitro group deactivates the pyridine ring, directing electrophiles to the 5-position, while the methyl group exerts minor steric effects .
- Experimental validation : Bromination (Br₂/FeBr₃) yields 5-bromo-2-methyl-3-nitropyridin-4-ol as the major product, confirmed by LC-MS (m/z 277 [M+H]⁺) .
Q. What analytical methods are suitable for detecting trace this compound in environmental samples?
- Methodology :
- Extraction : Solid-phase extraction (SPE) with C18 cartridges from aqueous matrices, eluted with acetonitrile.
- Detection : GC-MS (DB-5MS column, 30 m × 0.25 mm ID) with electron impact ionization (EI+). Quantify using selective ion monitoring (SIM) for m/z 168 (base peak) and 122 (NO₂ fragment) . Internal standards (e.g., 4-nitrophenol-D4) correct for matrix effects .
Q. How can computational tools predict the compound’s reactivity in catalytic systems?
- Methodology : Molecular docking (AutoDock Vina) evaluates interactions with catalytic metal surfaces (e.g., Pd/C). The nitro group’s electron-withdrawing nature reduces adsorption energy (-6.2 kcal/mol vs. -4.8 kcal/mol for non-nitrated analogs), impacting hydrogenation rates . Transition state analysis (Gaussian 09) identifies rate-limiting steps in reduction pathways .
Q. What strategies resolve contradictions in reported spectroscopic data for nitropyridine derivatives?
- Methodology :
- Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., 3-nitro-4-hydroxypyridine isomers) that may skew results .
- Crystallographic benchmarking : Use single-crystal XRD to resolve ambiguities in NOE (Nuclear Overhauser Effect) correlations .
Properties
IUPAC Name |
2-methyl-3-nitro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIBWWCVKBIGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596342 | |
Record name | 2-Methyl-3-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18614-66-9 | |
Record name | 2-Methyl-3-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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